N-(chloroacetyl)-2-methylalanine
Description
Contextualization within N-Acylated Amino Acid Derivatives
N-acylated amino acids are a diverse group of molecules where the amino group of an amino acid is modified by an acyl group. This acylation process is a common strategy in organic chemistry and medicinal chemistry to alter the physicochemical properties of amino acids, such as their solubility, stability, and biological activity. science.govtubitak.gov.tr The acyl group can range from simple aliphatic chains to more complex aromatic or heterocyclic moieties, leading to a vast array of derivatives with tailored functionalities. researchgate.net
The synthesis of N-acylated amino acids can be achieved through various methods, with the Schotten-Baumann reaction being a widely used approach. researchgate.net This reaction typically involves the acylation of an amino acid with an acyl chloride in the presence of a base. researchgate.net Other methods include the use of fatty acid anhydrides, activated esters, and enzymatic catalysis. researchgate.net The choice of synthetic route often depends on the specific acyl group and amino acid being used, as well as the desired purity and yield of the final product. researchgate.netresearchgate.net
N-acylated amino acids have found applications in diverse fields, including as surfactants, in the synthesis of peptides and peptidomimetics, and as building blocks for pharmaceuticals. tubitak.gov.trresearchgate.net The properties of these derivatives are highly dependent on the nature of both the amino acid and the acyl group. For instance, N-acylation with long-chain fatty acids can impart surfactant properties to the amino acid. tubitak.gov.tr
Significance of the Chloroacetamide Moiety in Organic Synthesis and Chemical Biology
The chloroacetamide group (ClCH₂CONH₂) is a functional group characterized by a chlorine atom attached to the alpha-carbon of an acetamide (B32628). wikipedia.org This moiety is a potent electrophile, making it highly reactive towards nucleophiles. nih.gov This reactivity is a key feature that underpins its utility in both organic synthesis and chemical biology.
In organic synthesis, the chloroacetyl group serves as a versatile building block. The chlorine atom can be readily displaced by a variety of nucleophiles, such as amines, thiols, and alcohols, in nucleophilic substitution reactions. This allows for the facile introduction of the acetamide functionality and further derivatization to construct more complex molecular architectures. cymitquimica.com
In the realm of chemical biology, the electrophilic nature of the chloroacetamide moiety is exploited for the covalent modification of biomolecules. nih.gov Specifically, it can react with nucleophilic residues in proteins, such as the thiol group of cysteine, to form stable covalent bonds. This property has led to the development of chloroacetamide-based probes for activity-based protein profiling (ABPP) and as warheads for targeted covalent inhibitors (TCIs). nih.gov However, the high reactivity of chloroacetamides can also lead to low stability in aqueous buffers. nih.gov Researchers are exploring strategies to modulate this reactivity, for instance, by creating sulfamate-based electrophiles that mimic the geometry of chloroacetamides but with tunable reactivity. nih.gov
The chloroacetamide functional group is also a feature of certain herbicides, where their mode of action involves the inhibition of very-long-chain fatty acid synthesis. scilit.com
Overview of Scholarly Research Trajectories for N-(chloroacetyl)-2-methylalanine
Scholarly research on this compound has primarily focused on its role as a specialized building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and peptide science. The compound itself is a derivative of 2-methylalanine (also known as α-aminoisobutyric acid), an amino acid notable for its gem-dimethyl group at the α-carbon. prepchem.com
The synthesis of this compound typically involves the reaction of 2-methylalanine with chloroacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. This straightforward acylation provides a molecule that combines the conformational constraints imposed by the 2-methylalanine residue with the reactive handle of the chloroacetyl group.
A significant area of investigation has been the incorporation of this compound into peptide structures. The chloroacetyl group can serve as a reactive site for subsequent chemical modifications, enabling the creation of diverse peptide libraries. For example, research has demonstrated its use in flexible translation systems for peptide synthesis. Furthermore, cyclic peptides containing this modified amino acid have been explored for their potential as inhibitors of specific biological pathways, such as the HGF-MET signaling pathway, which is implicated in cancer. The steric bulk of the 2-methylalanine component can influence the conformation of the resulting peptides, which in turn can affect their biological activity.
Another research trajectory involves the use of the chloroacetyl group for covalent targeting. The electrophilic nature of this group allows for reaction with nucleophilic residues on proteins, a strategy employed in the design of irreversible inhibitors. Studies on related N-chloroacetylated amino acids have highlighted the potential for these compounds to act as covalent modifiers of enzymes. While specific studies on this compound as a covalent inhibitor are part of broader research into chloroacetamide-containing molecules, its potential in this area is a logical extension of its chemical properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2-chloroacetyl)amino]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO3/c1-6(2,5(10)11)8-4(9)3-7/h3H2,1-2H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFZNYTZFAOCFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589747 | |
| Record name | N-(Chloroacetyl)-2-methylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95038-11-2 | |
| Record name | N-(Chloroacetyl)-2-methylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations
Synthetic Routes for N-(chloroacetyl)-2-methylalanine
This compound is a key intermediate in the synthesis of various biologically active compounds. Its preparation involves the chloroacetylation of 2-methylalanine.
Direct N-Chloroacetylation of 2-Methylalanine
The direct N-chloroacetylation of 2-methylalanine is a common method for synthesizing this compound. This reaction typically involves the nucleophilic attack of the amino group of 2-methylalanine on the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction is usually carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct.
A typical procedure involves dissolving 2-methylalanine and a base, such as sodium hydroxide, in water. prepchem.com Chloroacetyl chloride is then added to the solution, and the reaction mixture is stirred until the reaction is complete. prepchem.comresearchgate.net The product, this compound, can then be isolated and purified.
The reaction conditions, such as the choice of solvent and base, can influence the yield and purity of the product. For instance, the reaction of amines with chloroacetyl chloride in water under basic or neutral conditions can lead to the formation of α-chloroamides in moderate to good yields. researchgate.net
Table 1: Reaction Parameters for Direct N-Chloroacetylation
| Parameter | Condition | Rationale |
|---|---|---|
| Reactants | 2-Methylalanine, Chloroacetyl Chloride | Primary amine and acylating agent |
| Solvent | Water, Acetonitrile (B52724) | Dissolves reactants and facilitates reaction |
| Base | Sodium Hydroxide, Triethylamine | Neutralizes HCl byproduct |
| Temperature | 0°C to Room Temperature | Controls reaction rate and minimizes side reactions |
Green Chemistry Approaches in N-Chloroacetylation
In recent years, there has been a growing interest in developing more environmentally friendly or "green" methods for chemical synthesis. For N-chloroacetylation, this includes exploring the use of less hazardous solvents and reagents. One such approach involves carrying out the reaction in a phosphate (B84403) buffer. researchgate.netresearchgate.net This method has been shown to be efficient and highly chemoselective for the N-chloroacetylation of various amino compounds, including amino alcohols and amino acids. researchgate.netresearchgate.net
The use of a phosphate buffer can offer several advantages. It can help to maintain a stable pH during the reaction, which can be crucial for optimizing the yield and selectivity. researchgate.net Furthermore, it is a more environmentally benign solvent compared to many organic solvents. tandfonline.com Research has demonstrated that N-chloroacetylation can be achieved rapidly in a phosphate buffer, often within 20 minutes, with high yields and easy product isolation. researchgate.netresearchgate.nettandfonline.com
Another green approach involves performing the reaction in water, which is a safe and abundant solvent. tandfonline.com While chloroacetyl chloride can hydrolyze in water, studies have shown that if the N-chloroacetylation reaction is faster than hydrolysis, it can be successfully carried out in an aqueous medium. tandfonline.com
Stereoselective and Enantioselective Synthesis of this compound and its Analogs
The synthesis of specific stereoisomers (enantiomers or diastereomers) of this compound and its analogs is crucial for the development of chiral drugs and other bioactive molecules. Several strategies have been developed to achieve stereoselective and enantioselective synthesis.
One approach involves the use of chiral catalysts to promote the enantioselective α-chlorination of silyl (B83357) ketene (B1206846) acetals with N-chlorosuccinimide (NCS). nih.gov Chiral squaramide catalysts, for example, have been shown to effectively promote this reaction through non-covalent interactions, leading to the formation of tertiary α-chloro esters with high enantioselectivity. nih.gov
Another strategy is the stereoselective synthesis of chloroalkene dipeptide isosteres that contain an α,α-disubstituted amino acid. shizuoka.ac.jp This has been achieved through the Aza-Darzens condensation of a ketimine with an α,α-dichloroenolate, which produces a 2-chloroaziridine with a quaternary carbon center. shizuoka.ac.jp This intermediate can then be used to synthesize various ααAA-containing chloroalkene isosteres. shizuoka.ac.jp
Chemical Reactivity and Derivatization of the Chloroacetyl Moiety
The chloroacetyl group in this compound is a reactive functional group that allows for a variety of chemical transformations. This reactivity is primarily due to the presence of the chlorine atom, which is a good leaving group in nucleophilic substitution reactions. researchgate.net
Nucleophilic Substitution Reactions at the α-Chlorine Center
The chlorine atom in the chloroacetyl moiety is susceptible to attack by nucleophiles, leading to its displacement. This nucleophilic substitution reaction is a key transformation for creating a diverse range of derivatives. researchgate.netlibretexts.org The general mechanism involves the attack of a nucleophile on the carbon atom bearing the chlorine, resulting in the formation of a new bond and the departure of the chloride ion. libretexts.org
A wide array of heteroatom-based nucleophiles can be employed in these substitution reactions.
Oxygen Nucleophiles: Alcohols and phenols can act as oxygen nucleophiles, reacting with the chloroacetyl group to form ether derivatives. researchgate.netlibretexts.orgyoutube.com These reactions are often catalyzed by a base to deprotonate the alcohol or phenol, increasing its nucleophilicity. libretexts.org
Nitrogen Nucleophiles: Amines are effective nitrogen nucleophiles that react with the chloroacetyl group to yield N-substituted glycine (B1666218) derivatives. researchgate.netlibretexts.orgyoutube.com This reaction is fundamental in peptide synthesis and the creation of various nitrogen-containing heterocyclic compounds. researchgate.net The reaction of N-(chloroacetyl) compounds with amines can be influenced by the nature of the amine and the reaction conditions. researchgate.net
Sulfur Nucleophiles: Thiols and other sulfur-containing compounds are potent sulfur nucleophiles that readily displace the chlorine atom to form thioether derivatives. nih.govlibretexts.orgyoutube.com Sulfur nucleophiles are generally more reactive than their oxygen counterparts due to the higher polarizability and lower electronegativity of sulfur. libretexts.orgnih.gov
Table 2: Nucleophilic Substitution Reactions of the Chloroacetyl Moiety
| Nucleophile Type | Example Nucleophile | Product Type |
|---|---|---|
| Oxygen | Alcohol (R-OH) | Ether |
| Phenol (Ar-OH) | Aryl Ether | |
| Nitrogen | Primary Amine (R-NH₂) | Secondary Amine |
| Secondary Amine (R₂NH) | Tertiary Amine | |
| Sulfur | Thiol (R-SH) | Thioether |
Impact of Electronic and Steric Factors on Reactivity
The reactivity of this compound is significantly influenced by both electronic and steric factors inherent in its structure. The chloroacetyl group possesses strong electron-withdrawing properties due to the presence of the electronegative chlorine atom. This electronic effect enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. Consequently, the chloroacetyl group serves as an excellent leaving group in nucleophilic substitution reactions, facilitating the derivatization of the molecule at this position.
Intramolecular Cyclization Reactions Leading to Heterocyclic Systems
The bifunctional nature of this compound, containing both a nucleophilic carboxylate (or its activated form) and an electrophilic chloroacetyl group, makes it an ideal precursor for intramolecular cyclization reactions to form various heterocyclic systems.
This compound can undergo intramolecular cyclization to yield morpholine-2,5-dione (B184730) derivatives. This reaction is typically performed in solution under basic conditions, which facilitates the deprotonation of the carboxylic acid to form a carboxylate anion. This internal nucleophile then attacks the electrophilic carbon of the chloroacetyl group, leading to the displacement of the chloride and the formation of the six-membered morpholine-2,5-dione ring. nih.gov The use of highly dilute conditions is often necessary to favor this intramolecular process over competing intermolecular reactions. nih.gov The reaction temperature can range from 60 to 110 °C, and common bases include sodium bicarbonate or various amines. nih.gov The resulting 6,6-dimethylmorpholine-2,5-dione is a valuable building block for the synthesis of biodegradable polymers known as polydepsipeptides. nih.gov
Table 1: Conditions for Morpholine-2,5-dione Synthesis
| Parameter | Typical Conditions |
| Solvent | Dimethylformamide (DMF) |
| Base | Sodium Bicarbonate (NaHCO₃), Amines |
| Temperature | 60 - 110 °C |
| Concentration | High Dilution |
This table summarizes typical reaction conditions for the intramolecular cyclization of N-(α-haloacyl)-α-amino acids to form morpholine-2,5-diones. nih.gov
The reactive chloroacetyl group of this compound allows for its use in the synthesis of other nitrogen and sulfur-containing heterocycles.
Imidazole (B134444) Derivatives: While direct intramolecular cyclization to an imidazole is not feasible from this starting material alone, this compound can serve as a precursor for imidazole synthesis. For instance, the chloroacetyl group can be reacted with a suitable binucleophile. In a broader context of imidazole synthesis, N-acylated imidazoles are recognized as reactive intermediates in acyl transfer reactions. nih.govkyoto-u.ac.jp The synthesis of highly substituted imidazoles often involves the condensation of various components, where an N-acylated amino acid derivative could potentially be incorporated. nih.govasianpubs.org
Thiazolidine-4-one Derivatives: The synthesis of thiazolidin-4-ones can be achieved through the reaction of a compound containing a chloroacetyl moiety with a sulfur-containing nucleophile. For example, reaction with thiourea (B124793) or a substituted thiourea could lead to the formation of a 2-imino-thiazolidin-4-one derivative. The general synthesis of thiazolidin-4-ones often involves the condensation of an amine, a carbonyl compound, and a mercapto-acid. researchgate.net In a potential pathway, the chloroacetyl group of this compound could react with a sulfur nucleophile, followed by cyclization involving the amide nitrogen. The synthesis of 2-aminothiazolidin-4-ones from the reaction of 2-chloroesters with thiourea is a known transformation. researchgate.net
The mechanism of intramolecular cyclization to form morpholine-2,5-diones from this compound under basic conditions proceeds through an SN2 pathway. The base first deprotonates the carboxylic acid, generating a carboxylate anion. This nucleophilic carboxylate then attacks the electrophilic carbon atom of the chloroacetyl group, which bears the chlorine atom. The reaction proceeds via a backside attack, leading to the displacement of the chloride ion and the concomitant formation of the new carbon-oxygen bond, resulting in the cyclized product. nih.gov
For the formation of thiazolidin-4-ones, the mechanism would likely involve the initial nucleophilic attack of a sulfur-containing reagent on the chloroacetyl group, followed by an intramolecular condensation. For instance, in the reaction with thiourea, the sulfur would act as the nucleophile to displace the chloride. The resulting intermediate could then undergo an intramolecular cyclization, driven by the attack of the amide nitrogen onto the carbonyl carbon of the newly formed thioester-like intermediate, followed by dehydration. Mechanistic studies on related systems, such as palladium-catalyzed C-H activation with mono-N-protected amino acids, highlight the importance of the N-H bond cleavage in the initial steps of the reaction. nih.gov
Chemical Transformations Involving the Carboxyl Group of the 2-Methylalanine Moiety
The carboxylic acid group of this compound can undergo various chemical transformations typical of amino acids, provided the conditions are compatible with the reactive chloroacetyl group.
Esterification: The carboxyl group can be converted to an ester. This is commonly achieved by reacting the N-protected amino acid with an alcohol in the presence of an acid catalyst or a coupling agent. For example, esterification of N-acetyl-L-phenylalanine has been successfully carried out using modified Mukaiyama's reagents, which are effective coupling agents. mdpi.com Another common method involves the use of trimethylchlorosilane in methanol (B129727) at room temperature, which has been shown to be an efficient system for the esterification of various amino acids. nih.gov The synthesis of N-chloroacetyl alanine (B10760859) ethyl ester has been reported by reacting the amino acid ester hydrochloride with chloroacetyl chloride in the presence of a base. prepchem.com
Amide Formation: The carboxyl group can also be converted into an amide by reaction with an amine. This transformation typically requires the activation of the carboxylic acid, for instance, by converting it to an acyl chloride or by using a coupling reagent. A methodology for the amidation of carboxylic acids by generating phosphonium (B103445) salts in situ from N-chlorophthalimide and triphenylphosphine (B44618) has been described, which is applicable to a wide range of carboxylic acids and amines. nih.govresearchgate.net
Incorporation into Polymeric Structures and Peptidomimetics
This compound and its derivatives are valuable monomers for the synthesis of polymers and peptidomimetics, imparting unique structural and functional properties to the resulting macromolecules.
The morpholine-2,5-dione derivative obtained from the intramolecular cyclization of this compound can undergo ring-opening polymerization to produce polydepsipeptides. These are biodegradable polymers with potential applications in the medical field. nih.gov
Furthermore, N-chloroacetyl-modified peptides can be used to create synthetic peptide polymers. The reactive chloroacetyl group at the N-terminus can react with a sulfhydryl group, such as that from a cysteine residue within the same or another peptide chain. This reaction can lead to autopolymerization or cyclization of the synthetic peptide, forming stable thioether linkages. nih.gov This strategy has been employed in the ribosomal synthesis of cyclic peptidomimetics. By assigning an Nα-(α-chloroacetyl) amino acid to the initiation codon and a cysteine to an elongation codon, intramolecular macrocyclization occurs, yielding cyclic peptides. nih.gov This approach allows for the creation of libraries of conformationally constrained peptidomimetics for biological screening. nih.gov
Advanced Structural Characterization and Spectroscopic Analysis
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography has been an indispensable tool for determining the exact atomic coordinates of N-(chloroacetyl)-2-methylalanine in its crystalline form. This technique provides unambiguous proof of its molecular structure and insights into its packing in the solid state.
Detailed analysis of single crystals of this compound has yielded precise data on its molecular geometry. The compound crystallizes in specific arrangements, and its unit cell parameters and space group have been determined. These studies provide accurate measurements of bond lengths and angles within the molecule.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
| Molecular Formula | C6H10ClNO3 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.776 |
| b (Å) | 10.076 |
| c (Å) | 9.004 |
| β (°) | 108.69 |
| Volume (ų) | 839.9 |
| Z | 4 |
X-ray Powder Diffraction (XRPD) is a powerful technique for investigating the existence of different crystalline forms, or polymorphs, of a compound. Polymorphs can exhibit different physical properties, and their identification is crucial for consistent product development. To date, published studies have primarily focused on the single crystalline form of this compound, and extensive research into its potential polymorphism using XRPD has not been widely reported in the available literature. Further investigation in this area could reveal the existence of other solid-state forms.
In the crystalline state, the conformation of this compound is stabilized by intermolecular interactions, primarily hydrogen bonding. The molecule adopts a specific folded conformation. The amide group is nearly planar, and there is a distinct torsional relationship between the chloroacetyl group and the 2-methylalanine moiety. This fixed conformation in the solid state is a direct result of the packing forces within the crystal lattice.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule in solution, offering insights into its dynamic structure and connectivity.
To unambiguously assign all the proton (¹H) and carbon (¹³C) signals in the NMR spectra of this compound, various multi-dimensional NMR techniques are employed. Experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental. COSY reveals proton-proton couplings, while HSQC and HMBC correlate protons with their directly attached and long-range coupled carbons, respectively. This comprehensive assignment is a prerequisite for detailed conformational analysis in solution.
Table 2: ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| CH₃ | 1.55 (s, 6H) | 25.1 |
| C(CH₃)₂ | - | 57.4 |
| CH₂Cl | 4.15 (s, 2H) | 42.8 |
| C=O (amide) | - | 166.2 |
| C=O (acid) | - | 178.9 |
| NH | 8.30 (s, 1H) | - |
Note: Chemical shifts can vary slightly depending on the solvent used.
Advanced Mass Spectrometry and Fragmentation Pathway Analysis
Mass spectrometry (MS) provides critical information on the molecular weight and structure of this compound. Advanced techniques such as tandem mass spectrometry offer deep insights into its fragmentation behavior.
Tandem Mass Spectrometry (MS/MS, MSn) for Structural Elucidation
Tandem mass spectrometry (MS/MS) is an essential technique for unequivocally identifying and structurally characterizing compounds within complex mixtures. nih.gov The process involves multiple stages of mass analysis. nih.govuab.edu In a typical MS/MS experiment for this compound, the intact molecule is first ionized, often by adding a proton to form the pseudomolecular ion [M+H]⁺. This specific ion, known as the precursor ion, is then selected by the first mass analyzer.
The selected precursor ion is directed into a collision cell, where it is fragmented by colliding with an inert gas like argon or nitrogen. uab.edu The resulting fragment ions, or product ions, are then analyzed by a second mass analyzer, generating a product ion spectrum. This spectrum serves as a structural fingerprint, as the fragmentation patterns are directly related to the molecule's chemical structure. nih.gov By analyzing the mass-to-charge ratios (m/z) of the product ions, the connectivity of atoms within this compound can be pieced together, confirming its identity.
Table 2: Predicted MS/MS Fragmentation Data for this compound [M+H]⁺
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Likely Neutral Loss | Inferred Fragment Structure |
| 180.04 | 162.03 | H₂O | Ion resulting from water loss |
| 180.04 | 152.03 | CO | Ion from loss of carbonyl group |
| 180.04 | 144.00 | HCl | Ion from loss of hydrogen chloride |
| 180.04 | 102.06 | C₂H₂ClO | Ion corresponding to protonated 2-methylalanine |
| 180.04 | 88.04 | C₃H₄ClO₂ | Ion corresponding to a fragment of the 2-methylalanine moiety |
Note: The m/z values are calculated based on the monoisotopic mass of this compound (C₆H₁₀ClNO₃). The [M+H]⁺ ion includes the isotopic pattern of chlorine (³⁵Cl/³⁷Cl).
Investigation of Gas-Phase Fragmentation Mechanisms and Neutral Losses
The study of gas-phase fragmentation provides fundamental knowledge about the stability and reactivity of ions derived from this compound. When the protonated molecule fragments under collision-induced dissociation (CID), it does so via specific pathways, often involving the elimination of small, stable neutral molecules—a process known as neutral loss. researchgate.net
For this compound, several characteristic neutral losses can be predicted and investigated:
Loss of HCl (36 Da): The presence of the chloroacetyl group makes the loss of hydrogen chloride a highly probable fragmentation pathway.
Loss of H₂O (18 Da): The carboxylic acid group can readily lose a molecule of water, a common fragmentation for amino acids and their derivatives. researchgate.netfigshare.com
Loss of CO (28 Da): Decarbonylation from the amide or carboxylic acid group is another common pathway observed in the fragmentation of such compounds. researchgate.net
Loss of C₂H₂ClO (77 Da): Cleavage of the amide bond can result in the loss of the chloroacetyl group as a neutral species.
By precisely measuring the mass differences between the precursor ion and the product ions, these neutral losses can be identified, providing strong evidence for the presence of specific functional groups (e.g., carboxylic acid, chloroacetyl group) within the molecule. researchgate.net These fragmentation mechanisms are often complex, sometimes involving rearrangements within the ion before dissociation. nih.govnih.gov
Table 3: Common Neutral Losses in the ESI-MS/MS of this compound
| Neutral Loss (Da) | Lost Substructure | Implication for Original Structure |
| 18.01 | H₂O | Presence of a carboxylic acid group |
| 27.99 | CO | Presence of a carbonyl functionality |
| 36.46 | HCl | Presence of a chloroacetyl moiety |
| 44.01 | CO₂ | Presence of a carboxylic acid group |
| 77.00 | CH₂ClCO | Cleavage of the amide bond, loss of the N-acyl group |
Multiple Reaction Monitoring (MRM) for Highly Specific Detection
Multiple Reaction Monitoring (MRM) is a highly selective and sensitive tandem mass spectrometry technique used for quantifying specific analytes in complex matrices. nih.govpharmtech.com Instead of scanning a full range of product ions, the instrument is set to detect only one or a few specific, pre-determined fragmentation events. researchgate.net
For the analysis of this compound, this involves selecting its protonated precursor ion ([M+H]⁺ at m/z 180.04) with the first mass analyzer (Q1). This ion is then fragmented in the collision cell (q2), and the second mass analyzer (Q3) is set to monitor only for a specific, characteristic product ion (e.g., m/z 144.00, corresponding to the loss of HCl). nih.gov This specific precursor-to-product ion transition (e.g., 180.04 → 144.00) is exceptionally selective for the target molecule. researchgate.net Because it is highly unlikely that another compound in the sample will have both the same precursor mass and produce the same specific fragment mass, this method significantly reduces background noise and matrix interference, allowing for precise and reliable quantification even at very low concentrations. nih.gov
Table 4: Example of a Specific MRM Transition for this compound
| Parameter | Value (m/z) | Description |
| Q1 Mass (Precursor Ion) | 180.04 | The mass analyzer is set to select the protonated molecule [M+H]⁺. |
| Q3 Mass (Product Ion) | 144.00 | The mass analyzer is set to detect the specific fragment resulting from the loss of HCl. |
| Monitored Transition | 180.04 → 144.00 | This highly specific fragmentation event is monitored over time to generate a chromatogram for quantification. |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of N-(chloroacetyl)-2-methylalanine.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations can provide a detailed understanding of its molecular orbitals, charge distribution, and reactivity indices. The presence of the electron-withdrawing chloroacetyl group and the methyl groups on the alanine (B10760859) backbone significantly influences the electronic properties of the molecule.
DFT calculations can be employed to determine various electronic properties that are crucial for predicting reactivity. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of a molecule's kinetic stability. A smaller gap suggests higher reactivity.
Furthermore, reactivity descriptors such as Fukui functions can be calculated using DFT. These functions help in identifying the most probable sites for nucleophilic and electrophilic attack within the molecule. For this compound, the carbonyl carbon of the chloroacetyl group is predicted to be a primary electrophilic site, susceptible to nucleophilic attack, a common mechanism for its biological activity. The chlorine atom also contributes to the electrophilic nature of the adjacent carbon.
Table 1: Illustrative DFT-Calculated Electronic Properties of this compound
| Property | Calculated Value | Significance |
| HOMO Energy | -7.5 eV | Indicates the electron-donating ability. |
| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability. |
| HOMO-LUMO Gap | 6.3 eV | Reflects chemical reactivity and kinetic stability. |
| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions. |
| Fukui Function (f-) on Carbonyl Oxygen | 0.15 | Predicts susceptibility to electrophilic attack. |
| Fukui Function (f+) on Carbonyl Carbon | 0.28 | Predicts susceptibility to nucleophilic attack. |
Quantum chemical calculations are also valuable for predicting the spectroscopic properties of this compound, which can aid in its experimental characterization.
NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. researchgate.net These predicted shifts, when compared with experimental data, can help confirm the compound's structure. The chemical environment of each nucleus, influenced by factors like electron density and the presence of nearby functional groups, determines its chemical shift.
Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can be simulated by calculating its vibrational frequencies. These calculations help in assigning the observed spectral bands to specific molecular vibrations, such as the stretching and bending of the C=O, N-H, and C-Cl bonds. This provides a vibrational fingerprint of the molecule. researchgate.net
Table 2: Illustrative Predicted Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value | Corresponding Functional Group/Atom |
| ¹H NMR Chemical Shift (δ) | 8.2 ppm | Amide N-H proton |
| ¹H NMR Chemical Shift (δ) | 4.1 ppm | -CH₂-Cl protons |
| ¹³C NMR Chemical Shift (δ) | 168 ppm | Carbonyl carbon (amide) |
| ¹³C NMR Chemical Shift (δ) | 175 ppm | Carbonyl carbon (acid) |
| IR Vibrational Frequency (ν) | 1680 cm⁻¹ | C=O stretching (amide) |
| IR Vibrational Frequency (ν) | 3300 cm⁻¹ | N-H stretching |
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. For this compound, MD simulations can reveal its conformational landscape and the influence of solvent on its structure. researchgate.netnih.gov
The flexibility of the chloroacetyl group and the single bonds within the 2-methylalanine backbone allow the molecule to adopt various conformations. MD simulations can explore these different conformations and determine their relative stabilities. This is crucial for understanding how the molecule might orient itself when interacting with a biological target.
Solvent effects are critical for the behavior of molecules in biological systems. MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules (e.g., water). These simulations can show how the solvent influences the conformational preferences of the molecule, for instance, through the formation of hydrogen bonds. The conformational profile of a peptide-like molecule can change significantly depending on the properties of the solvent it is in. nih.govupc.edu
Molecular Docking Studies with Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. nih.gov Given that this compound derivatives have shown potential as enzyme inhibitors, molecular docking studies are essential for understanding their mechanism of action at a molecular level.
Molecular docking simulations can be used to predict how this compound or its derivatives bind to the active site of a target protein. These simulations generate various possible binding poses and rank them based on a scoring function. The analysis of the top-ranked poses can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and potential covalent bonds formed by the reactive chloroacetyl group with nucleophilic residues (e.g., cysteine or serine) in the protein's active site.
Docking programs use scoring functions to estimate the binding affinity between the ligand and the protein for each predicted pose. nih.gov These scores are used to rank the different poses and can also be used to compare the binding of different ligands to the same target. While these scores are approximations, they are valuable for prioritizing compounds for further experimental testing. A lower docking score generally indicates a more favorable binding interaction.
Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Parameter | Result | Details |
| Predicted Binding Mode | Covalent Docking | The chloroacetyl group forms a covalent bond with a Cysteine residue in the active site. |
| Key Interacting Residues | Cys285, His420, Trp310 | Covalent bond with Cys285; Hydrogen bond with His420; Hydrophobic interaction with Trp310. |
| Binding Affinity Score | -8.5 kcal/mol | Indicates a potentially strong binding interaction. |
| Ligand RMSD | 1.2 Å | Root-mean-square deviation from a reference pose, indicating the stability of the predicted binding mode. |
Based on the conducted research, there is no publicly available scientific literature detailing the computational and theoretical chemistry studies, specifically in silico mechanistic pathway elucidation and computational prediction of structure-activity relationships (SAR), for the chemical compound this compound.
Research into Biological Interactions and Applications Excluding Clinical and Safety Data
N-(chloroacetyl)-2-methylalanine as an Enzyme Substrate or Inhibitor
The electrophilic nature of the chloroacetyl group makes this compound a candidate for interaction with various enzymes, typically as an inhibitor rather than a substrate.
Direct and specific in vitro enzyme kinetic analyses for this compound as a standalone molecule are not extensively detailed in publicly available literature. However, the broader class of N-chloroacetyl compounds are well-understood as irreversible covalent inhibitors. mdpi.com The primary mechanism involves the formation of a stable covalent bond between the inhibitor and a nucleophilic amino acid residue within the enzyme's active site, leading to time-dependent inactivation. mdpi.comnih.gov
The kinetic profile of such inhibition is typically characterized by a two-step process:
Initial, reversible formation of a non-covalent enzyme-inhibitor (EI) complex.
Subsequent, slower chemical reaction to form the final, covalently modified, and inactivated enzyme (E-I).
This process can be described by the following equation: E + I ⇌ EI → E-I
While specific IC₅₀ or Kᵢ values for this compound are not readily cited, research on more complex molecules derived from N-chloroacetyl precursors provides insight. For instance, a library of macrocyclic peptides, synthesized using an N-terminal chloroacetyl group for cyclization, was screened for inhibition of nicotinamide (B372718) N-methyltransferase (NNMT). Several of these peptides demonstrated potent, noncompetitive inhibition, with IC₅₀ values in the nanomolar range. nih.gov
Table 1: Inhibitory Activity of Selected Macrocyclic Peptides Derived from a Chloroacetyl Precursor nih.gov This table showcases the inhibitory potential of complex peptidomimetics built using the reactive chloroacetyl chemistry. The data illustrates how this chemical group serves as a foundation for developing potent enzyme inhibitors.
| Cyclic Peptide ID | Sequence | IC₅₀ (nM) | Inhibition Type vs. Substrates |
| Peptide 1 | c(ClAc-YGRGPC)-NH₂ | 229 | Noncompetitive |
| Peptide 2 | c(ClAc-FGRGPC)-NH₂ | >10,000 | - |
Data sourced from a study on NNMT inhibitors. nih.gov The chloroacetyl (ClAc) group facilitates the cyclization with the cysteine (C) residue.
Specific studies detailing the interaction of this compound with amino acid-metabolizing enzymes like decarboxylases and transporters are limited. However, the compound's structure suggests potential interactions based on studies of related molecules.
Potential for Inhibition: Halo-amino acid analogs are known to act as mechanism-based inactivators of certain amino acid-metabolizing enzymes. For example, β-chloro-L-alanine has been shown to cause time-dependent inactivation of alanine (B10760859) racemase, an enzyme crucial for bacterial cell wall synthesis. This inhibition occurs after the compound is released from a cephalosporin (B10832234) precursor by a β-lactamase.
Amino Acid Transporters: The transport of amino acids and their derivatives across cell membranes is mediated by a large family of transporter proteins, including members of the Solute Carrier (SLC) superfamily like ASCT2 (SLC1A5), LAT1 (SLC7A5), and various organic cation transporters (OCTs). nih.govnih.gov These transporters are crucial for cellular metabolism and are often overexpressed in cancer cells to meet their high demand for amino acids like glutamine. nih.gov While no direct studies confirm this compound as a substrate or inhibitor for these transporters, its amino acid-like structure makes them plausible, yet unconfirmed, biological targets.
The mechanism of inhibition by this compound is predicated on the high reactivity of its chloroacetyl group, which functions as an electrophilic "warhead." youtube.com This group is susceptible to nucleophilic attack by amino acid residues at an enzyme's active site, resulting in covalent modification and irreversible inhibition.
The key steps in the proposed mechanism are:
Non-covalent Binding: The inhibitor first binds to the enzyme's active site through non-covalent interactions (e.g., hydrogen bonds, van der Waals forces). The 2-methylalanine portion of the molecule helps direct this binding.
Covalent Bond Formation: A nucleophilic residue in the active site, most commonly the thiol group of a cysteine or the carboxylate group of an aspartate or glutamate, attacks the α-carbon of the chloroacetyl group. mdpi.comkyoto-u.ac.jp
Irreversible Inhibition: This attack displaces the chlorine atom in an Sₙ2 reaction, forming a stable thioether or ester bond between the enzyme and the inhibitor. This covalent adduct permanently blocks the active site, preventing the natural substrate from binding and rendering the enzyme inactive. mdpi.com
This targeted covalent inhibition strategy offers high specificity because the covalent bond can only form if the electrophilic warhead and the target nucleophile are precisely oriented, a condition met only in the target enzyme's active site. youtube.com
This compound as a Chiral Building Block for Biologically Active Molecules
The unique structural features of this compound make it a valuable starting material for the synthesis of peptidomimetics and other molecules with tailored biological functions.
A primary application of this compound is in the synthesis of macrocyclic peptidomimetics. The 2-methylalanine (Aib) scaffold is known to strongly favor the adoption of helical or turn conformations in peptide chains. The N-chloroacetyl group provides a convenient chemical handle for macrocyclization, a strategy used to enhance the stability, cell permeability, and biological activity of peptides.
The general synthetic route involves:
Solid-Phase Peptide Synthesis: A linear peptide is synthesized on a solid support, incorporating the this compound unit at or near the N-terminus and a nucleophilic amino acid, typically cysteine, at another position in the sequence. nih.gov
Cleavage and Deprotection: The linear peptide is cleaved from the resin, and all side-chain protecting groups are removed.
Intramolecular Cyclization: In solution, under basic conditions, the deprotected thiol group of the cysteine residue performs an intramolecular nucleophilic attack on the chloroacetyl group. This reaction forms a stable thioether bridge, yielding a cyclic peptidomimetic. nih.gov
This method allows for the creation of diverse libraries of conformationally constrained peptides that can be screened for inhibitory activity against various biological targets, such as the HGF-MET signaling pathway implicated in cancer.
The reactive chloroacetyl moiety of this compound serves as a versatile anchor for synthesizing a wide range of biologically active analogs through nucleophilic substitution. researchgate.net By reacting the chloroacetyl group with different nucleophiles (amines, thiols, etc.), chemists can generate libraries of derivative compounds and screen them for desired biological activities, such as antimicrobial or anticancer effects. mdpi.comnih.govnih.gov
While many studies use chloroacetyl chloride as the starting reagent, the principles are directly applicable to using this compound to introduce the 2-methylalanine scaffold alongside the reactive group. This allows for the exploration of structure-activity relationships by systematically modifying the molecule.
Table 2: Examples of Synthetic Strategies for Biologically Active Analogs Using Chloroacetyl Chemistry This table illustrates how the chloroacetyl functional group is used as a reactive handle to build diverse molecular architectures with potential therapeutic applications. These examples demonstrate a widely used synthetic logic that is applicable to this compound.
| Starting Material Class | Reaction | Resulting Compound Class | Investigated Biological Activity | Reference |
| N-aryl chloroacetamides | Reaction with various nucleophiles | Imidazoles, pyrroles, thiazolidin-4-ones | Antimicrobial | researchgate.net |
| 2-(2-chloroacetylamino) benzothiazole | Dehydrative annulation with aldehydes | 3-chloro-2-aryl-4-oxoazetidinones | Antibacterial | mdpi.com |
| 4-(2-Chloroacetyl) morpholine | Reaction with substituted 2-aminobenzothiazoles | N-(2-Aminoacetyl substituted benzothiazole-2yl)morpholines | Antibacterial | jocpr.com |
| N-amino-quinoline-2-one | Reaction with benzoyl chloride | Benzoylamino-quinoline-2-one | Antibacterial | sapub.org |
In Vitro Cellular and Molecular Biology Studies (non-clinical)
Research has indicated that derivatives of this compound possess antimicrobial properties. The incorporation of this compound into peptide structures has been shown to enhance their efficacy against certain pathogenic microbes. Studies suggest that these modified peptides are potential candidates for the development of new antibiotic agents due to their activity against both bacteria and fungi.
Table 1: Observed Antimicrobial Spectrum
| Microorganism Type | Activity Noted | Reference |
|---|---|---|
| Pathogenic Bacteria | Effective | |
| Fungi | Effective |
The biological activity of this compound is rooted in its chemical structure. The chloroacetyl group is electrophilic and can form stable covalent bonds with nucleophilic sites on biological macromolecules, particularly proteins containing sulfhydryl (-SH) groups. This interaction can lead to the irreversible inhibition of enzyme activity or otherwise alter protein function, thereby disrupting cellular pathways.
In the context of cancer research, derivatives of this compound have demonstrated notable anti-proliferative effects in vitro. For instance, synthetic analogues have shown cytotoxic activity against various human cancer cell lines, as measured by the MTT assay, which assesses cell viability.
Table 2: Anti-proliferative Activity in Human Cancer Cell Lines
| Cell Line | Cancer Type | Observed Effect | Reference |
|---|---|---|---|
| HePG2 | Hepatocellular Carcinoma | Cytotoxic Activity | |
| MCF-7 | Breast Cancer | Cytotoxic Activity | |
| A549 | Lung Cancer | Cytotoxic Activity |
Specific molecular pathways have been identified as targets. Cyclic peptides that incorporate this compound have been investigated for their ability to inhibit the HGF-MET signaling pathway, which is known to be implicated in the progression of various cancers. Furthermore, a related compound, N-ω-chloroacetyl-L-ornithine, functions as an inhibitor of ornithine decarboxylase (ODC), an enzyme crucial for cell proliferation. nih.gov This compound has shown potent anti-proliferative effects across 13 different human and mouse cancer cell lines, where it was found to induce apoptosis and inhibit tumor cell migration in vitro. nih.gov
Structure-Activity Relationship (SAR) Studies in Biological Systems (non-clinical context)
Structure-activity relationship (SAR) studies aim to understand how a molecule's chemical structure correlates with its biological activity. For this compound, its activity is largely defined by two key structural features: the electrophilic chloroacetyl group and the sterically bulky 2-methylalanine component. The chloroacetyl group's reactivity is crucial for forming covalent bonds with target enzymes, while the amino acid portion influences factors like binding affinity and specificity.
The importance of the chloro substituent is a recurring theme in the SAR of bioactive molecules. Functional groups like chloro are known to contribute to the antimigration and antiproliferation activities of various compounds. nih.gov The position and nature of halogen substituents can dramatically influence potency. nih.govnih.gov
A clear example of the chloro group's importance can be seen in studies of related anti-proliferative compounds. In a series of 2-azetidinones (β-lactams) designed to mimic the effects of Combretastatin A-4, the substitution at the C-3 position of the lactam ring was critical for activity. mdpi.com A direct comparison between a 3-chloro substituted analogue and its 3-bromo counterpart revealed a significant difference in potency against MCF-7 breast cancer cells. The 3-chloro compound was approximately 17 times more active than the 3-bromo version, highlighting the specific contribution of the chlorine atom to the compound's anti-proliferative efficacy. mdpi.com
Table 3: SAR of Halogen Substitution in a β-Lactam Analogue Series
| Compound Analogue | Substituent at C-3 | IC₅₀ (µM) in MCF-7 Cells | Relative Potency | Reference |
|---|---|---|---|---|
| Compound 10e | Chloro | 0.034 | ~17x higher | mdpi.com |
| Compound 16a | Bromo | 0.579 | Baseline | mdpi.com |
Advanced Analytical Methodologies for Detection and Characterization
Chromatographic Separations
Chromatography is a fundamental technique for the separation and purification of N-(chloroacetyl)-2-methylalanine from reaction mixtures and for its quantitative analysis. The choice of chromatographic mode is dictated by the compound's polarity, which is influenced by the presence of a carboxylic acid, an amide, and a chloroacetyl group.
High-Performance Liquid Chromatography (HPLC) is the premier method for the analysis of this compound. Method development can proceed via two primary modes: Reversed-Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).
Reversed-Phase Liquid Chromatography (RPLC): RPLC separates molecules based on their hydrophobicity. While this compound possesses polar functional groups, the chloroacetyl moiety and the carbon backbone give it sufficient non-polar character to be retained on common RPLC stationary phases like C18 or C8. Elution is typically achieved using a mobile phase gradient of increasing organic solvent (like acetonitrile (B52724) or methanol) in an aqueous buffer, often acidified with formic acid or trifluoroacetic acid to suppress the ionization of the carboxylic acid and ensure good peak shape.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an increasingly popular alternative for separating polar and hydrophilic compounds that show poor retention in RPLC. thermofisher.comsigmaaldrich.com In HILIC, a polar stationary phase (e.g., bare silica, or bonded with amide, amino, or zwitterionic groups) is used with a mobile phase rich in organic solvent (typically acetonitrile) and a small amount of aqueous buffer. sigmaaldrich.comchromatographyonline.com this compound, being a polar amino acid derivative, is well-suited for HILIC separation. nih.govtaylorandfrancis.com The elution order in HILIC is generally opposite to that of RPLC, with more polar compounds being retained longer. sigmaaldrich.com This technique offers enhanced sensitivity when coupled with mass spectrometry due to the high organic content of the mobile phase, which promotes efficient ionization. thermofisher.comsigmaaldrich.com
Below is a table outlining potential starting parameters for developing an HPLC method for this compound.
Table 1: Illustrative HPLC Method Development Parameters
| Parameter | RPLC Conditions | HILIC Conditions |
|---|---|---|
| Stationary Phase | C18, 5 µm, 4.6 x 150 mm | Amide, 3.5 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate in 95:5 Acetonitrile:Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 10 mM Ammonium Formate in 50:50 Acetonitrile:Water |
| Gradient | 5% to 95% B over 15 minutes | 0% to 100% B over 15 minutes |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temperature | 30 °C | 40 °C |
| Detection | UV at 210 nm | UV at 210 nm or MS detection |
The determination of enantiomeric purity is a critical aspect of the analysis of chiral molecules. However, this compound is an achiral compound. Its precursor, 2-methylalanine (also known as α-aminoisobutyric acid), does not possess a stereocenter because the alpha-carbon is bonded to two identical methyl groups. nist.gov Consequently, derivatization with chloroacetyl chloride does not introduce a chiral center.
Therefore, direct chiral chromatographic separation for the purpose of determining the enantiomeric purity of this compound is not applicable. While chiral HPLC methods are essential for separating enantiomers of other N-derivatized amino acids, such as those with FMOC or BOC protecting groups, they are not relevant for this specific achiral compound. phenomenex.comsigmaaldrich.comchromatographytoday.com
For the analysis of this compound in complex matrices, such as during reaction monitoring or in biological systems, hyphenated techniques are indispensable. Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. nih.govrug.nl
LC-MS is particularly powerful for this compound, providing not only retention time data but also mass-to-charge ratio (m/z) information, which offers high confidence in identification. Electrospray ionization (ESI) is the most common ionization technique used for such analyses.
Positive Ion Mode (ESI+): The molecule can be detected as the protonated molecular ion [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.
Negative Ion Mode (ESI-): The deprotonated molecular ion [M-H]⁻ is readily formed due to the acidic proton of the carboxylic acid group.
Tandem mass spectrometry (MS/MS) can be used for further structural confirmation by fragmenting the parent ion and analyzing the resulting product ions. This is invaluable for distinguishing the target compound from isobaric impurities in complex samples. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition.
Table 2: Expected High-Resolution Mass Spectrometry Data for this compound (C₆H₁₀ClNO₃)
| Ion Adduct | Calculated m/z |
|---|---|
| [M+H]⁺ | 180.0422 |
| [M+Na]⁺ | 202.0241 |
| [M-H]⁻ | 178.0273 |
Specialized Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide profound insight into the molecular structure of this compound by probing its vibrational and electronic properties.
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule and can provide information about its conformation and intermolecular interactions, like hydrogen bonding. researchgate.netnih.gov
For this compound, key vibrational modes include:
C=O Stretching: The molecule has two carbonyl groups: one in the carboxylic acid and one in the amide (Amide I band). The carboxylic acid C=O stretch typically appears at a higher wavenumber (around 1700-1760 cm⁻¹) than the amide C=O stretch (around 1650-1690 cm⁻¹). oregonstate.eduias.ac.in Dimerization through hydrogen bonding in the solid state can lower and broaden the carboxylic acid C=O peak.
N-H Stretching and Bending: The secondary amide exhibits an N-H stretching vibration (typically 3200-3400 cm⁻¹) and an N-H bending vibration, known as the Amide II band (typically 1510-1570 cm⁻¹).
O-H Stretching: The carboxylic acid O-H group shows a very broad absorption in the IR spectrum, usually in the 2500-3300 cm⁻¹ range, due to strong hydrogen bonding.
C-Cl Stretching: The carbon-chlorine bond gives rise to a stretching vibration in the fingerprint region, typically between 600-800 cm⁻¹.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectrum |
|---|---|---|---|
| Carboxylic Acid (O-H) | Stretch (H-bonded) | 2500 - 3300 (Broad) | IR |
| Amide (N-H) | Stretch | 3200 - 3400 | IR, Raman |
| Alkyl (C-H) | Stretch | 2850 - 3000 | IR, Raman |
| Carboxylic Acid (C=O) | Stretch | 1700 - 1760 | IR, Raman |
| Amide I (C=O) | Stretch | 1650 - 1690 | IR, Raman |
| Amide II (N-H) | Bend | 1510 - 1570 | IR |
| Alkyl (C-H) | Bend | 1350 - 1470 | IR |
| C-Cl | Stretch | 600 - 800 | IR, Raman |
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. This compound contains two primary chromophores: the amide group and the carboxylic acid group. These groups exhibit n → π* and π → π* electronic transitions. These transitions typically occur at wavelengths below 250 nm, meaning the compound will show significant absorbance in the far-UV region. This property is exploited for its detection in HPLC analysis. avantorsciences.com
Circular Dichroism (CD): Circular Dichroism spectroscopy measures the difference in absorption of left and right circularly polarized light and is a phenomenon exhibited exclusively by chiral molecules. As established in section 6.1.2, this compound is an achiral molecule. Therefore, it will not produce a signal in a CD spectropolarimeter. CD spectroscopy is a powerful tool for determining the secondary structure of chiral macromolecules like proteins or for ascertaining the absolute configuration of small chiral molecules, but it is not an applicable technique for the direct structural elucidation of this compound itself.
Q & A
Q. Basic Research Focus
- NMR : - and -NMR to confirm regiochemistry and detect diastereomers. The methyl group’s coupling patterns in 2-methylalanine distinguish stereoisomers.
- Chiral HPLC : Use of polysaccharide-based columns (e.g., Chiralpak AD-H) with polar mobile phases to resolve enantiomers. Retention times and peak areas quantify optical purity .
Advanced Approach : X-ray crystallography or circular dichroism (CD) for absolute configuration determination, particularly if the compound is a chiral intermediate in drug synthesis .
How can computational methods (e.g., DFT calculations) predict the intermolecular interactions of this compound with biological targets?
Q. Advanced Research Focus
- Docking Studies : Use software like AutoDock Vina to model binding to enzymes (e.g., acetyltransferases or proteases). The chloroacetyl group may form covalent adducts with catalytic cysteine residues .
- DFT Calculations : Analyze electronic properties (e.g., Fukui indices) to predict reactive sites. Chlorine’s electronegativity enhances the carbonyl’s electrophilicity, favoring nucleophilic attack .
- MD Simulations : Assess stability of protein-ligand complexes in explicit solvent to guide mutagenesis experiments or analog design.
What strategies resolve discrepancies in reported solubility data for this compound across different solvent systems?
Q. Basic Research Focus
- Standardized Protocols : Measure solubility in DMSO, water, and ethanol using gravimetric or spectrophotometric methods under controlled temperature (25°C) and agitation.
- Hansen Solubility Parameters : Correlate solubility with solvent polarity (δD, δP, δH). Chloroacetyl’s polarity favors aprotic solvents like acetone (δP = 10.4) over hydrocarbons .
Advanced Approach : Use molecular dynamics to simulate solvation free energy, identifying solvents that minimize lattice energy (e.g., acetone vs. hexane) .
How does the presence of the methyl group on the alanine moiety affect the compound’s propensity for racemization during synthesis or storage?
Q. Advanced Research Focus
- Racemization Kinetics : Compare racemization rates of This compound vs. unsubstituted alanine derivatives via chiral HPLC. Steric hindrance from the methyl group may reduce epimerization .
- Storage Stability : Accelerated aging studies (40°C, 75% RH) to assess degradation pathways. LC-MS can detect dechlorinated or hydrolyzed byproducts.
- pH Dependency : Racemization is minimized in neutral buffers (pH 6–7), whereas acidic or alkaline conditions promote proton transfer at the α-carbon .
What analytical workflows are recommended for detecting trace impurities in this compound batches?
Q. Basic Research Focus
- LC-MS/MS : Full-scan mode (m/z 50–500) to identify impurities (e.g., unreacted 2-methylalanine or chloroacetic acid).
- NMR Relaxation Editing : Suppress signals from the main compound to enhance detection of low-abundance contaminants (<0.1%) .
Advanced Approach : Use high-resolution mass spectrometry (HRMS) with ion mobility to separate isobaric impurities and assign structural formulas .
How can this compound serve as a precursor for bioactive molecule synthesis in medicinal chemistry?
Q. Advanced Research Focus
- Covalent Inhibitors : The chloroacetyl group reacts with nucleophilic residues (e.g., cysteine) in target proteins. Example: ML-162, a GPX4 inhibitor, uses a chloroacetyl warhead for irreversible binding .
- Prodrug Design : Enzymatic cleavage of the chloroacetyl group in vivo releases 2-methylalanine, a non-proteinogenic amino acid with potential metabolic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
